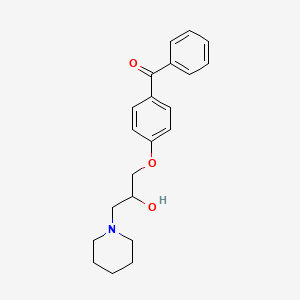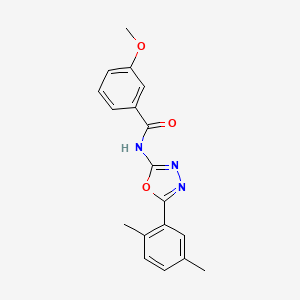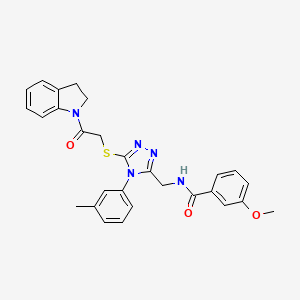![molecular formula C14H10N4O4S B2916313 N-(2-methyl-5-nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851944-49-5](/img/structure/B2916313.png)
N-(2-methyl-5-nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-methyl-5-nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a complex organic compound that has been studied for its potential applications in the field of medicinal chemistry . It is a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements .
Synthesis Analysis
The synthesis of this compound involves several steps. One method starts with 2-(methylsulfonyl)-4-(3-pyridyl)pyrimidine, which undergoes nucleophilic substitution to produce N-(2-Methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine . This intermediate is then reduced by N2H4·H2O/FeCl3·6H2O/C in a 92% yield .Molecular Structure Analysis
The molecular structure of this compound has been studied using X-ray diffraction analysis and Hirshfeld surface analysis . These studies revealed important interactions between the nitro-group O atoms and the H atoms of the pyridine and pyrimidine rings . The molecule exhibits a crystalline ordering in layers, by the stacking of rings through interactions of the π-π type .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include nucleophilic substitution and reduction . The resulting amine was condensed with 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, which was prepared from 4-(chloromethyl)benzonitrile via substitution and hydrolysis reactions, to provide the final product .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been studied using quantitative electrostatic potential studies . These studies revealed the most positive value of the molecule on regions close to the N-H groups (34.8 kcal mol -1); nevertheless, steric impediments and the planarity of the molecule do not allow the formation of hydrogen bonds from this group . The most negative values of the molecule are seen in regions close to the nitro group (-35.4 and -34.0 kcal mol -1) .Scientific Research Applications
Antimicrobial and Anticancer Applications
A series of novel derivatives of pyrimidine clubbed with thiazolidinone, which are structurally related to the chemical compound of interest, have shown significant antimicrobial and anticancer activities. These compounds were synthesized and characterized by physiochemical and spectral means, and evaluated against Gram-positive and Gram-negative bacteria, as well as fungal strains. The anticancer evaluation against HeLa cervical cancer cell line revealed certain derivatives to be more potent than the standard drug Doxorubicin (Verma & Verma, 2022). Another study synthesized thiazolo and imidazo N-(4-nitrophenyl)-7-methyl-5-aryl-pyrimidine-6 carboxamide derivatives, showcasing significant antimicrobial and antioxidant activities (Dhiman, Malik, Verma, & Khatkar, 2015).
Antidiabetic Screening
Research on novel dihydropyrimidine derivatives, which include structures similar to the specified compound, has identified potential antidiabetic activities through in vitro screenings. These compounds were synthesized and evaluated for their α-amylase inhibition capabilities, indicating a promising direction for antidiabetic drug development (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).
Supramolecular Chemistry and Conformational Studies
In the realm of supramolecular chemistry, studies have focused on the structural modifications of thiazolo[3,2-a]pyrimidines, leading to changes in their supramolecular aggregation. These insights into the conformational features of thiazolopyrimidines help in understanding their interaction patterns and potential applications in material science and molecular engineering (Nagarajaiah & Begum, 2014).
Anti-Inflammatory Potential
The anti-inflammatory potential of oxazolo/thiazolo pyrimidine derivatives has been evaluated through protein denaturation methods. The structure-activity relationship (SAR) studies highlight the importance of specific substituents on the anti-inflammatory activity of these compounds, providing a pathway for designing new anti-inflammatory agents (Sawant, Bansode, & Wadekar, 2012).
Mechanism of Action
Target of Action
The compound N-(2-methyl-5-nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a synthetic derivative that has been studied for its potential biological activities . . It’s worth noting that similar compounds have been found to inhibit certain tyrosine kinases
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation and activity of the target proteins, potentially altering cellular processes.
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways, including those involved in cell proliferation and apoptosis
Result of Action
Similar compounds have been found to exhibit antimicrobial activity , suggesting that this compound may also have potential antimicrobial effects
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, the compound’s activity could be affected by the pH of its environment, as pH can influence the ionization state of the compound and its targets, potentially affecting their interaction . Similarly, temperature could influence the compound’s stability and its interactions with its targets.
properties
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O4S/c1-8-2-3-9(18(21)22)6-11(8)16-12(19)10-7-15-14-17(13(10)20)4-5-23-14/h2-7H,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSRFVHQYPBCSJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CN=C3N(C2=O)C=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1-Oxa-4-azaspiro[5.5]undecan-4-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2916230.png)
![6-Iodo-8-methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B2916231.png)
![3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4-difluorophenyl)propanamide](/img/structure/B2916232.png)
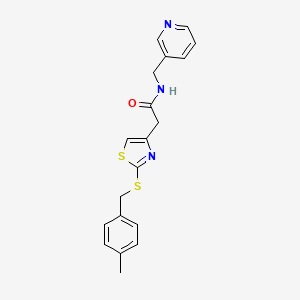

![N-(2-ethoxyphenyl)-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2916236.png)
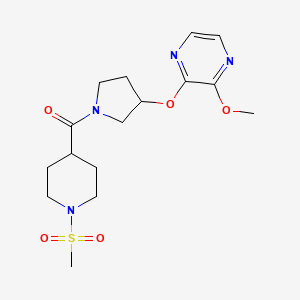
![N-(2-chloro-4-methylphenyl)-2-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2916240.png)
![ethyl 2-[(2-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2916242.png)
![5-[(4-Methoxy-2-nitroanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2916244.png)
